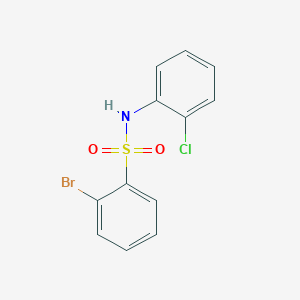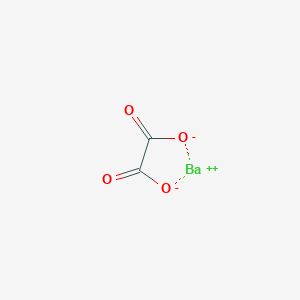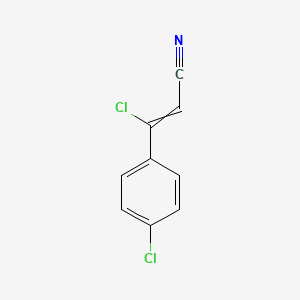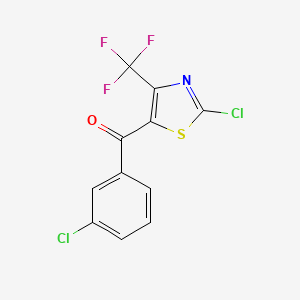![molecular formula C13H15NO2 B12448154 2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde CAS No. 93290-93-8](/img/structure/B12448154.png)
2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.264 g/mol . This compound features a piperidine ring attached to a phenyl group, which is further connected to an oxoacetaldehyde moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde typically involves the reaction of 4-(1-piperidyl)benzaldehyde with an oxidizing agent. One common method is the oxidation of 4-(1-piperidyl)benzaldehyde using potassium permanganate (KMnO4) in an acidic medium . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s oxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the piperidine ring may interact with receptor sites, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-[4-(1-pyrrolidinyl)phenyl]acetaldehyde: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-Oxo-2-[4-(1-morpholinyl)phenyl]acetaldehyde: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Properties
CAS No. |
93290-93-8 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-oxo-2-(4-piperidin-1-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H15NO2/c15-10-13(16)11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7,10H,1-3,8-9H2 |
InChI Key |
HDMZBJYHHWVFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate](/img/structure/B12448071.png)
![2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448081.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B12448090.png)

![5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B12448104.png)
![N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]](/img/structure/B12448111.png)
![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide](/img/structure/B12448119.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)



![3-Chloro-6-methoxybenzo[b]thiophene](/img/structure/B12448157.png)

![[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)
